REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:12]([CH3:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[C-:14]#[N:15].[Na+]>O>[CH3:13][C:12]1[C:3]([CH2:2][C:14]#[N:15])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1C
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Name
|
|
Quantity
|
652 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
Upon warming
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Type
|
CUSTOM
|
Details
|
the volatiles were removed from the reaction mixture in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 2O (150 mL) and CH2Cl2 (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2 (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=CC=CC=C2C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |